(4-phenyltetrahydro-2H-pyran-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
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Description
(4-phenyltetrahydro-2H-pyran-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H26N2O3 and its molecular weight is 402.494. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Profile
JNJ16259685, a compound with a similar structure, was identified as a highly potent, selective, and systemically active mGlu1 receptor antagonist. It demonstrated excellent potencies in inhibiting mGlu1 receptor function and occupancy after systemic administration, with potential implications for neurological research (Lavreysen et al., 2004).
Spectroscopic Properties
The spectroscopic properties of compounds with a similar structure were investigated to understand the effects of structure and environment on their behavior. These studies provide insights into the dual fluorescence and charge transfer processes in various solvents, which could be crucial for developing new fluorescent materials or sensors (Al-Ansari, 2016).
Antimicrobial Activity
Research on derivatives of this compound structure revealed significant antimicrobial activity against various bacterial strains. Compounds containing methoxy groups showed high antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Kumar et al., 2012).
Organic Synthesis
The compound and its derivatives have been utilized in organic synthesis, showing versatility in reactions and potential for generating diverse molecular structures. This includes the synthesis of enones and propynones under mild conditions, offering pathways for the development of novel organic compounds (Erenler & Biellmann, 2005).
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-24(25(13-16-29-17-14-25)20-7-2-1-3-8-20)27-15-12-21(18-27)30-23-11-10-19-6-4-5-9-22(19)26-23/h1-11,21H,12-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZOPOHBERYXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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